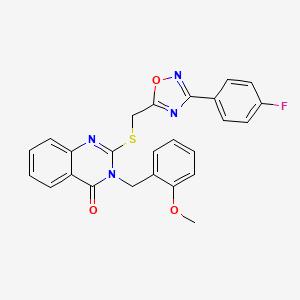

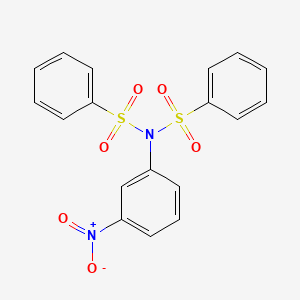

![molecular formula C14H13N3O B2749638 3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 332899-45-3](/img/structure/B2749638.png)

3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It has various chemical characteristics on its scaffold that dramatically ameliorate cytotoxic activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. An effective synthesis convention of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines are purine analogs and therefore have valuable properties as antimetabolites in purine biochemical activity . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .Scientific Research Applications

Antitumor Properties

Pyrazolo[1,5-a]pyrimidin-7-ol derivatives have garnered significant attention in medicinal chemistry due to their potential as antitumor agents. Researchers have explored their synthesis and functionalization pathways, aiming to enhance their anticancer activity . These compounds exhibit promising inhibitory effects against cancer cells, making them valuable candidates for drug development.

Enzymatic Inhibition

The pyrazolo[1,5-a]pyrimidine core also demonstrates enzymatic inhibitory activity. By targeting specific enzymes, these derivatives can modulate biological processes. Researchers have investigated their interactions with enzymes, paving the way for rational drug design . Understanding their enzymatic inhibition profiles is crucial for developing targeted therapies.

Photophysical Properties

Beyond their biological applications, pyrazolo[1,5-a]pyrimidin-7-ol derivatives possess intriguing photophysical properties. These include fluorescence and absorption characteristics, making them relevant for material science applications. Researchers explore their use in optoelectronic devices, sensors, and other photonic systems .

Structural Modifications

The fused pyrazole-pyrimidine scaffold offers synthetic versatility, allowing structural modifications throughout its periphery. Researchers have designed diverse derivatives by introducing longer side chains at the 4-position and substituting hydrogen atoms at the 3-position with methyl or other functional groups . These modifications impact both biological activity and material properties.

Combinatorial Library Design

Due to their rigid and planar structure, pyrazolo[1,5-a]pyrimidin-7-ol derivatives serve as privileged scaffolds for combinatorial library design. Medicinal chemists exploit their synthetic flexibility to create diverse compound libraries for drug discovery . These libraries enable efficient screening and identification of potential therapeutic agents.

Future Prospects

Continued research on pyrazolo[1,5-a]pyrimidin-7-ol derivatives holds promise. Scientists aim to develop rational and efficient drug designs based on this core structure. By exploring novel synthetic routes and understanding their biological interactions, we can unlock new therapeutic avenues .

Future Directions

The future directions of research on this compound could involve further investigations into its potential as a CDK2 inhibitor, given the promising results of similar compounds . Additionally, new series of pyrazolo[1,5-a]pyrimidines containing the 1,2,3,-triazole moiety were synthesized, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Mechanism of Action

Target of Action

The primary target of 3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the arrest of cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway, leading to the arrest of cell cycle progression . This disruption can lead to apoptosis or programmed cell death, particularly in cancer cells .

Result of Action

The result of the action of 3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is the significant inhibition of cell growth in various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

properties

IUPAC Name |

3,5-dimethyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-9-8-12(18)17-14(15-9)10(2)13(16-17)11-6-4-3-5-7-11/h3-8,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUUZYDXEYDHKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2749558.png)

![Tert-butyl 1-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2749560.png)

![2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide](/img/structure/B2749561.png)

![N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2749564.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one](/img/structure/B2749565.png)

![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2749566.png)

![4-(3-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2749567.png)

![6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2749576.png)